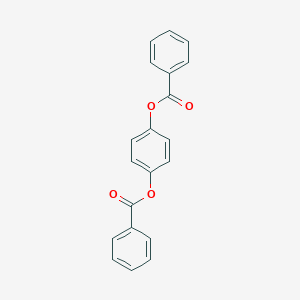
4-(Benzoyloxy)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzoyloxy)phenyl benzoate is an organic compound with the molecular formula C20H14O4. It is a derivative of phenyl benzoate, where the phenyl group is substituted with a benzoyloxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Biochemical Analysis
Biochemical Properties
Phenyl benzoate derivatives have been synthesized and studied for their antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities
Cellular Effects
Phenyl benzoate derivatives have shown marked cell-growth inhibition at certain concentrations
Molecular Mechanism
It is known that phenyl benzoate derivatives can undergo reactions at the benzylic position
Metabolic Pathways
Benzoate can be metabolized via 4-hydroxybenzoate and protocatechuate in fungi, via the β-ketoadipyl-CoA pathway in aerobic conditions, and via the β-ketoadipate pathway, a major route in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyloxy)phenyl benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzoyloxy)phenyl benzoate undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Benzoic acid derivatives.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions.
Products: Alcohol derivatives.
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Conditions: Varies depending on the reagent.
Products: Substituted phenyl benzoate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Halogenated phenyl benzoate derivatives.
Scientific Research Applications
4-(Benzoyloxy)phenyl benzoate is used in various scientific research applications, including:
-
Chemistry
- As a precursor in the synthesis of liquid crystalline materials.
- In the study of esterification and substitution reactions.
-
Biology
- As a model compound in the study of enzyme-catalyzed hydrolysis.
- In the investigation of cellular uptake and metabolism of ester compounds.
-
Medicine
- As a potential anticancer agent due to its ability to inhibit cell growth.
- In the development of drug delivery systems.
-
Industry
- In the production of liquid crystalline polymers.
- As an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzoyloxy)phenyl benzoate involves its interaction with cellular enzymes and receptors. The compound undergoes hydrolysis to release benzoic acid and phenol derivatives, which can then interact with various molecular targets. The pathways involved include:
-
Enzyme-Catalyzed Hydrolysis
Enzymes: Esterases and lipases.
Products: Benzoic acid and phenol derivatives.
-
Receptor Binding
Targets: Cellular receptors involved in signal transduction.
Effects: Modulation of cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
4-(Benzoyloxy)phenyl benzoate can be compared with other similar compounds, such as:
-
Phenyl Benzoate
Similarity: Both are esters of benzoic acid.
-
4-Hydroxyphenyl Benzoate
Similarity: Both contain a phenyl benzoate core.
Difference: this compound has a benzoyloxy group, while 4-hydroxyphenyl benzoate has a hydroxyl group.
-
4-Methoxyphenyl Benzoate
Similarity: Both are substituted phenyl benzoates.
Difference: this compound has a benzoyloxy group, while 4-methoxyphenyl benzoate has a methoxy group.
The uniqueness of this compound lies in its benzoyloxy substitution, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
IUPAC Name |
(4-benzoyloxyphenyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWERFKPZHNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
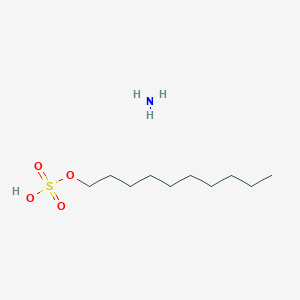


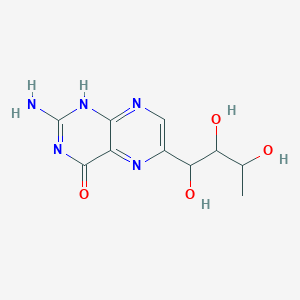

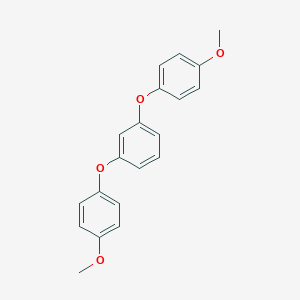

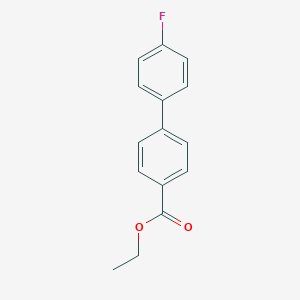

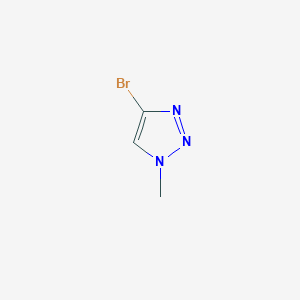
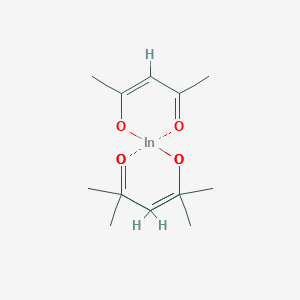
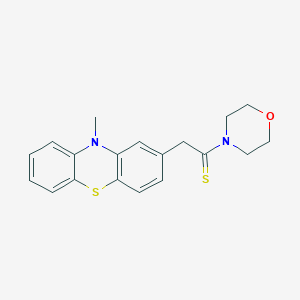

![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
